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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

whole-genome sequencing (WGS) of Exserohilum rostratum, a fungus of significant clinical and

agricultural importance. The information compiled is based on established methodologies from

studies investigating fungal outbreaks and plant pathogenicity, offering a foundational guide for

research, diagnostics, and the development of novel antifungal therapies.

Introduction
Exserohilum rostratum is a dematiaceous fungus found in soil and on plants. While primarily a

plant pathogen, it has been identified as the causative agent in severe human infections,

including a major outbreak of fungal meningitis[1][2][3]. WGS has proven to be an invaluable

tool for molecular epidemiology, allowing for high-resolution strain tracking, identification of

virulence factors, and comparative genomics to understand the genetic diversity within this

species[1][2][4]. These protocols are designed to guide researchers through the process of

WGS of E. rostratum isolates, from sample preparation to bioinformatic analysis.

Quantitative Genomic Data Summary
The following tables summarize key quantitative data from whole-genome sequencing studies

of various Exserohilum rostratum isolates. This data is crucial for comparative analyses and for
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setting expectations for sequencing projects.

Table 1: Genomic Features of Exserohilum rostratum Isolates

Isolate/Strai
n

Genome
Size (Mb)

G+C
Content (%)

Number of
Scaffolds/C
ontigs

Number of
Predicted
Genes

Reference

Outbreak-

associated

(mean)

33.8 Not Reported Not Reported Not Reported [1][2]

LWI (from

rice)
34.05 50.56

16

(chromosome

-level)

Not Reported [5][6]

ZM170581

(from maize)
36.34 Not Reported Not Reported Not Reported [5]

Patient

Isolate (spinal

abscess)

Not Reported Not Reported 256 Not Reported [5][7]

Control

Isolate
Not Reported Not Reported 1121 Not Reported [5][7]

BF9006 ~30-35 49.14 - 51.17 99 Not Reported [8]

Table 2: Single Nucleotide Polymorphism (SNP) Analysis from a Fungal Meningitis Outbreak

Investigation
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Comparison Number of SNPs Significance Reference

Among 28 outbreak-

associated isolates
8

Nearly identical

genomes, indicating a

single source of the

outbreak.

[1][2]

Between any two

outbreak isolates
≤ 2

High degree of

relatedness among

outbreak strains.

[1][2]

Outbreak genomes

vs. next closest

related control strain

~136,000

Significant genetic

distance between the

outbreak strain and

other known isolates.

[1][2]

Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the

whole-genome sequencing of Exserohilum rostratum.

Fungal Isolate Culture and DNA Extraction
This protocol describes the initial steps of obtaining sufficient high-quality fungal DNA for

sequencing.

Materials:

Exserohilum rostratum isolates

Sabouraud dextrose agar (SDA) or similar growth medium

Sterile microbiological loops and culture tubes

Incubator

Qiagen DNeasy Blood & Tissue Kit

Microcentrifuge
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Sterile, nuclease-free water

Protocol:

Culture the Exserohilum rostratum isolates on Sabouraud dextrose agar plates.

Incubate the plates at an appropriate temperature (e.g., 25-30°C) until sufficient fungal

growth is observed.

Harvest the fungal mycelia from the agar surface using a sterile loop or scraper.

Extract genomic DNA from the harvested mycelia using the Qiagen DNeasy Blood & Tissue

Kit, following the manufacturer's instructions for fungal DNA extraction[1].

Elute the purified DNA in a suitable buffer or nuclease-free water.

Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g.,

NanoDrop) and fluorometry (e.g., Qubit).

DNA Sequencing Library Preparation
This protocol outlines the steps for preparing the extracted genomic DNA for sequencing on an

Illumina platform.

Materials:

Purified genomic DNA (1-2 µg)

Covaris S2 sonicator or similar shearing device

Illumina TruSeq DNA PCR-Free Library Prep Kit or Kapa Biosystems Library Preparation Kit

AMPure XP beads

Magnetic stand

PCR thermocycler

Bioanalyzer or similar fragment analyzer
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Protocol:

Shear approximately 1-2 µg of genomic DNA to a mean fragment size of 350-600 bp using a

Covaris S2 sonicator[1].

Prepare the DNA sequencing libraries using either the Illumina TruSeq chemistry or the Kapa

Biosystems library preparation kit with an 8-bp index modification[1].

Perform end-repair, A-tailing, and adapter ligation as per the manufacturer's protocol.

Use double AMPure bead selection to size-select the library fragments to the desired

range[1].

If necessary, perform a final PCR amplification step to enrich the adapter-ligated fragments.

Validate the final library quality and concentration using a Bioanalyzer and qPCR.

Whole-Genome Sequencing
This protocol describes the sequencing of the prepared libraries.

Platforms:

Illumina GAIIx, HiSeq, or NovaSeq

Pacific Biosciences (PacBio) Sequel system for long-read sequencing to aid in genome

assembly[1][7].

Protocol:

Pool the indexed libraries in equimolar concentrations.

Sequence the pooled libraries on an Illumina platform using a paired-end sequencing

approach (e.g., 2x100 bp or 2x150 bp).

For improved genome assembly, especially for resolving repetitive regions, sequence a high-

molecular-weight DNA library on a PacBio platform[1][7].
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Bioinformatic Analysis
This protocol provides a general workflow for the analysis of the raw sequencing data.

Software:

FastQC for quality control of raw reads.

Trimmomatic or similar for trimming and filtering reads.

CLC Genomics Workbench, ABySS, or Celera Assembler for de novo genome assembly[1]

[8].

BUSCO for assessing genome completeness[8].

Gene prediction and annotation tools (e.g., Augustus, MAKER).

kSNP or similar tools for SNP calling and phylogenetic analysis[1].

Protocol:

Quality Control: Assess the quality of the raw sequencing reads using FastQC.

Read Trimming: Trim adapter sequences and low-quality bases from the reads.

De Novo Assembly: Assemble the filtered reads into contigs and scaffolds using an

assembler like CLC Genomics Workbench with parameters such as a minimum contig length

of 300 bp and similarity and length fractions of 0.7[1]. For hybrid assemblies, integrate

PacBio long reads with Illumina short reads.

Assembly Evaluation: Evaluate the quality of the assembly using metrics like N50, L50, and

genome completeness with BUSCO[8].

Gene Prediction and Annotation: Predict protein-coding genes and annotate their functions.

Comparative Genomics and SNP Analysis: For outbreak investigations, align the reads from

each isolate to a reference genome (or a de novo assembled genome from one of the
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isolates) to identify SNPs. Construct a phylogenetic tree based on the identified SNPs to

infer the genetic relatedness of the isolates[1].

Visualizations
Experimental and Bioinformatic Workflow for
Exserohilum rostratum WGS
The following diagram illustrates the comprehensive workflow from fungal isolate to genomic

analysis and interpretation.
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Wet Lab Protocols

Bioinformatic Analysis

Applications
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Caption: Workflow for WGS of Exserohilum rostratum.
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Applications in Drug Development
The genomic data generated through WGS of E. rostratum is pivotal for drug development.

Comparative genomics can identify unique genes or pathways in this fungus that could serve

as novel antifungal drug targets. For instance, identifying genes essential for virulence but

absent in humans can pave the way for targeted therapies with potentially fewer side effects.

Furthermore, understanding the genetic basis of antifungal resistance, which can be elucidated

through WGS of resistant and susceptible isolates, is critical for developing more effective and

durable antifungal agents. High-throughput screening of existing drug libraries against E.

rostratum can also be guided by genomic insights to repurpose drugs for antifungal therapy[9]

[10]. Studies have shown that posaconazole, amphotericin B, and itraconazole are generally

effective in vitro, while fluconazole is not[11]. WGS can help monitor for the emergence of

resistance to these frontline drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10652970/
https://www.researchgate.net/publication/256291805_Rapid_Identification_of_Antifungal_Compounds_against_Exserohilum_rostratum_Using_High_Throughput_Drug_Repurposing_Screens
https://www.scienceopen.com/document_file/23a10ad7-72b2-45f9-ab1a-e4a67ddee781/PubMedCentral/23a10ad7-72b2-45f9-ab1a-e4a67ddee781.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4576068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4576068/
https://www.benchchem.com/product/b15612487#whole-genome-sequencing-of-exserohilum-rostratum-isolates
https://www.benchchem.com/product/b15612487#whole-genome-sequencing-of-exserohilum-rostratum-isolates
https://www.benchchem.com/product/b15612487#whole-genome-sequencing-of-exserohilum-rostratum-isolates
https://www.benchchem.com/product/b15612487#whole-genome-sequencing-of-exserohilum-rostratum-isolates
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15612487?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

